

comparative study of the physicochemical properties of nitrobenzamide isomers

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Compound of Interest

Compound Name: *4-Methoxy-3-nitrobenzamide*

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A Comparative Guide to the Physicochemical Properties of Nitrobenzamide Isomers

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of isomers is crucial for synthesis, purification, and predicting biological activity. Nitrobenzamide, with its ortho (2-), meta (3-), and para (4-) isomers, presents a classic case study in how the position of a functional group—in this case, the nitro group—profoundly influences these properties. This guide provides a comparative analysis of the key physicochemical characteristics of these three isomers, supported by experimental data and detailed methodologies.

Data Presentation: Physicochemical Properties

The positioning of the electron-withdrawing nitro group on the benzamide ring has a significant impact on properties such as melting point, boiling point, and solubility. These differences are primarily due to variations in intermolecular forces, crystal lattice energy, and polarity. The para-isomer, for instance, often exhibits a higher melting point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice.

Property	o-Nitrobenzamide (2-Nitrobenzamide)	m-Nitrobenzamide (3-Nitrobenzamide)	p-Nitrobenzamide (4-Nitrobenzamide)
CAS Number	610-15-1[1]	645-09-0[2]	619-80-7[3]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	C ₇ H ₆ N ₂ O ₃	C ₇ H ₆ N ₂ O ₃
Molecular Weight	166.13 g/mol [1]	166.13 g/mol [2]	166.13 g/mol [3]
Appearance	Tan crystalline powder[1]	Yellow powder[2][4]	Off-white to pale yellow powder[3][5]
Melting Point	174-178 °C[6]	140-143 °C[7][8]	199-203 °C[5][9]
Boiling Point	~317 °C[6]	~313 °C[10]	~294 °C (estimate) [11]
Water Solubility	Partially soluble (1.62 g/L at 25°C)[1]	< 0.1 mg/mL at ~18°C[2][4]	< 0.1 mg/mL at ~18°C[3][11]
pKa (Predicted)	Not available	14.86 ± 0.50[4]	15.02 ± 0.50[11]
logP (Octanol/Water)	-0.1 (Computed)[1]	0.77[10]	0.8 (Computed)[3]

Experimental Protocols

The data presented above is determined through various standard experimental techniques. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which a solid substance transitions to a liquid. The melting range provides an indication of purity.

Methodology:

- Sample Preparation:** A small amount of the dried, powdered nitrobenzamide isomer is packed into a capillary tube to a height of 2-3 mm.
- Apparatus:** A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.

- Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure substance, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Principle: This is a standard method to determine the water solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.

Methodology:

- Solution Preparation: An excess amount of the nitrobenzamide isomer is added to a known volume of distilled or deionized water in a flask.
- Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care is taken to avoid temperature changes during this step.
- Quantification: The concentration of the nitrobenzamide isomer in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed in units such as g/L or mg/mL.

Octanol-Water Partition Coefficient (logP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. It is a measure of a chemical's lipophilicity.

Methodology:

- Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
- Partitioning: A small, accurately weighed amount of the nitrobenzamide isomer is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.
- Analysis: The concentration of the nitrobenzamide isomer in both the n-octanol and water phases is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.
- Calculation: The partition coefficient (P) is calculated as $P = [\text{Concentration in Octanol}] / [\text{Concentration in Water}]$. The result is typically reported as its base-10 logarithm, $\log P$.

Visualization

Caption: Logical flow of isomer comparison.

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